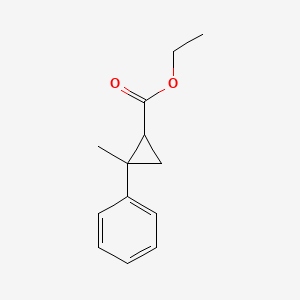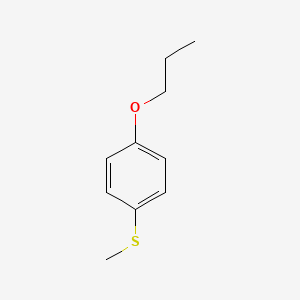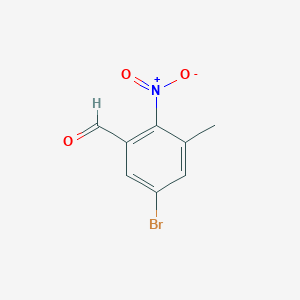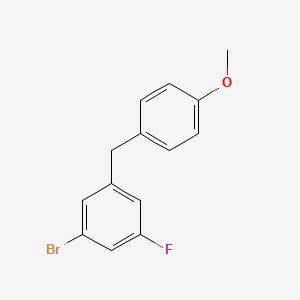
1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene is an organic compound with the molecular formula C14H12BrFO It is a derivative of benzene, featuring bromine, fluorine, and methoxybenzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes may include Friedel-Crafts acylation followed by reduction and nitration steps . The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used.
Friedel-Crafts Acylation: Aluminum chloride (AlCl3) is often used as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzene derivatives .
Scientific Research Applications
1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene involves its interaction with specific molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions to yield substituted benzene derivatives.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-fluorobenzene: A simpler derivative with only bromine and fluorine substituents.
3-Bromofluorobenzene: Another similar compound with bromine and fluorine substituents.
Uniqueness
1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene is unique due to the presence of the methoxybenzyl group, which imparts different chemical properties and reactivity compared to simpler derivatives. This makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H12BrFO |
|---|---|
Molecular Weight |
295.15 g/mol |
IUPAC Name |
1-bromo-3-fluoro-5-[(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C14H12BrFO/c1-17-14-4-2-10(3-5-14)6-11-7-12(15)9-13(16)8-11/h2-5,7-9H,6H2,1H3 |
InChI Key |
OSWMLQMMWKZBAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


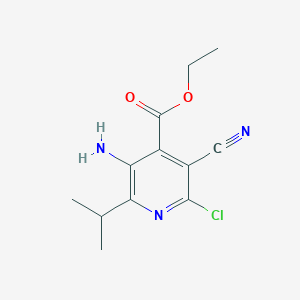
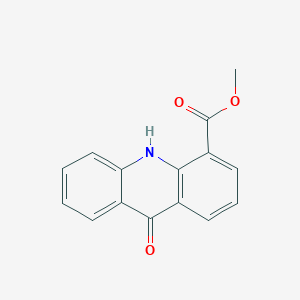

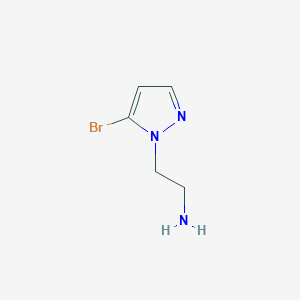
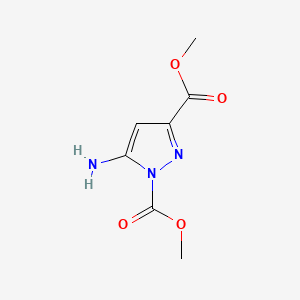

![2-[1-(Aziridin-1-yl)butyl]cyclohexanone](/img/structure/B14020287.png)
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)
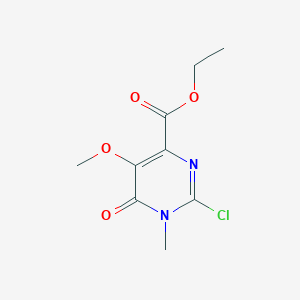

![4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde](/img/structure/B14020299.png)
